1-{5-nitro-2-thienyl}-1H-pyrazole 1-{5-nitro-2-thienyl}-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC1383149
InChI: InChI=1S/C7H5N3O2S/c11-10(12)7-3-2-6(13-7)9-5-1-4-8-9/h1-5H
SMILES: C1=CN(N=C1)C2=CC=C(S2)[N+](=O)[O-]
Molecular Formula: C7H5N3O2S
Molecular Weight: 195.2g/mol

1-{5-nitro-2-thienyl}-1H-pyrazole

CAS No.:

Cat. No.: VC1383149

Molecular Formula: C7H5N3O2S

Molecular Weight: 195.2g/mol

* For research use only. Not for human or veterinary use.

1-{5-nitro-2-thienyl}-1H-pyrazole -

Specification

Molecular Formula C7H5N3O2S
Molecular Weight 195.2g/mol
IUPAC Name 1-(5-nitrothiophen-2-yl)pyrazole
Standard InChI InChI=1S/C7H5N3O2S/c11-10(12)7-3-2-6(13-7)9-5-1-4-8-9/h1-5H
Standard InChI Key LYPULMJPUWIZMN-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C2=CC=C(S2)[N+](=O)[O-]
Canonical SMILES C1=CN(N=C1)C2=CC=C(S2)[N+](=O)[O-]

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

1-{5-nitro-2-thienyl}-1H-pyrazole consists of a pyrazole core connected to a 5-nitro-2-thienyl substituent. The pyrazole component is a five-membered heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms in positions 1 and 2 . This basic pyrazole structure is characterized as an azole with the nitrogen atoms in ortho-substitution . The compound features a thiophene ring (a five-membered aromatic heterocycle containing a sulfur atom) with a nitro (-NO₂) group at position 5, connected to the pyrazole at the N1 position.

This structural arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing nature of the nitro group and the electron-rich character of both the pyrazole and thiophene rings.

PropertyPredicted ValueBasis for Prediction
AppearanceCrystalline solidCommon form of pyrazole derivatives
SolubilityLikely soluble in organic solventsBased on similar pyrazole structures
Melting Point130-160°C (estimate)Comparable substituted pyrazoles
Acidity/BasicityLess basic than pyrazoleEffect of electron-withdrawing nitro group
UV AbsorptionStrong absorption in UV regionConjugated aromatic system

Chemical Reactivity

The reactivity of 1-{5-nitro-2-thienyl}-1H-pyrazole would be influenced by both the pyrazole ring and the nitro-thiophene substituent. Pyrazoles generally exhibit both nucleophilic and electrophilic characteristics . The presence of the nitro group on the thiophene ring would likely enhance the electrophilic character of certain positions on the molecule.

Potential reactive sites include:

  • The C3 and C5 positions on the pyrazole ring, which often participate in electrophilic substitution reactions

  • The thiophene ring, which may undergo various substitution reactions

  • The nitro group, which can be reduced to an amino group under appropriate conditions

Synthetic Approaches

General Synthetic Methods for Pyrazole Derivatives

The synthesis of pyrazole derivatives typically follows established methodologies that could be adapted for 1-{5-nitro-2-thienyl}-1H-pyrazole. Several synthetic routes for pyrazole derivatives have been documented in the literature:

  • The reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds represents a common synthetic approach . This method could potentially be modified using appropriate 5-nitro-2-thienyl hydrazine precursors.

  • Iron-catalyzed regioselective synthesis using diarylhydrazones and vicinal diols provides a viable route for creating 1,3-substituted pyrazoles . This approach might be adapted using hydrazones containing the 5-nitro-2-thienyl group.

  • Ruthenium(II)-catalyzed intramolecular oxidative CN coupling has been employed for synthesizing tri- and tetra-substituted pyrazoles, offering excellent reactivity and functional group tolerance .

  • Microwave-assisted synthesis of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds presents an environmentally favorable approach that could be adapted for this compound .

Multicomponent Reaction Approaches

A particularly relevant approach for synthesizing 1-{5-nitro-2-thienyl}-1H-pyrazole might involve multicomponent reactions similar to those described in the literature. The three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl or the four-component reaction of enaminones, benzaldehyde, hydrazine-HCl, and other reagents could be modified to incorporate the 5-nitro-2-thienyl component .

A potential synthetic route might involve:

  • Preparing appropriate enaminones using 5-nitro-2-thiophenecarboxaldehyde

  • Reacting this with hydrazine derivatives under controlled conditions

  • Isolating and purifying the target compound

The mechanism likely proceeds through initial formation of hydrazone intermediates followed by cyclization to form the pyrazole ring, as illustrated for similar compounds in the literature .

PathogenExpected ActivityComparable Pyrazole Derivatives
E. coliModerate to High1,5-diaryl pyrazoles with amide linkages
S. aureusPotentially HighPyrazole-containing 2,4-disubstituted oxazol-5-ones
P. aeruginosaModerate1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles
Fungi (C. albicans, A. niger)Moderate4-thiazolyl pyrazolyl derivatives

Anti-inflammatory Activities

Pyrazole derivatives have demonstrated significant anti-inflammatory properties. The biological profile of 1-{5-nitro-2-thienyl}-1H-pyrazole might include anti-inflammatory activity similar to other pyrazole compounds documented in the literature.

Multiple research groups have synthesized pyrazole derivatives with notable anti-inflammatory effects. Bandgar et al. developed 3,5-diaryl pyrazole derivatives that inhibited inflammatory cytokines such as IL-6 and TNF-α . Similarly, Bekhit et al. created 4-thiazolyl pyrazolyl compounds that showed anti-inflammatory activity in cotton pellet-induced granuloma and carrageenan-induced rat paw edema bioassays .

The presence of the 5-nitro-2-thienyl group in our compound of interest might modulate these anti-inflammatory properties, potentially enhancing activity through additional interactions with biological targets.

Other Biological Activities

Beyond the activities detailed above, pyrazole derivatives have demonstrated diverse biological effects that might also apply to 1-{5-nitro-2-thienyl}-1H-pyrazole:

  • Monoamine oxidase inhibition: Gökhan-Kelekçi et al. developed 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives with MAO-B inhibitory activity .

  • Anti-tubercular activity: Compounds like 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have shown activity against Mycobacterium tuberculosis strain H37Rv .

  • Chemotaxis inhibition: Bruno et al. reported 1H-pyrazole-4-carboxylic acid ethyl esters with potent inhibitory effects on neutrophil chemotaxis .

The unique structural features of 1-{5-nitro-2-thienyl}-1H-pyrazole, particularly the electron-withdrawing nitro group on the thiophene ring, suggest it might exhibit some of these biological activities, potentially with enhanced potency or selectivity.

Structure-Activity Relationship

Role of the Nitro Group

The nitro group at the 5-position of the thiophene ring is likely to significantly influence the biological activity of 1-{5-nitro-2-thienyl}-1H-pyrazole. Nitro groups are strongly electron-withdrawing, which would affect:

In related heterocyclic compounds, nitro groups have been shown to enhance antimicrobial activity through mechanisms including disruption of DNA synthesis and protein function.

Contribution of the Thiophene Ring

The thiophene ring in 1-{5-nitro-2-thienyl}-1H-pyrazole serves as an important structural element that would influence its biological activity profile. Thiophene-containing compounds often demonstrate enhanced biological activities due to:

  • Increased lipophilicity, potentially improving membrane penetration

  • Bioisosteric replacement for phenyl rings, often resulting in improved pharmacological properties

  • Unique electronic properties that can enhance binding interactions with target proteins

  • Resistance to metabolic oxidation compared to phenyl analogs

The combination of the thiophene ring with the pyrazole nucleus might create a pharmacophore with distinctive properties and interaction potential.

Comparison with Other Pyrazole Derivatives

The structure of 1-{5-nitro-2-thienyl}-1H-pyrazole can be compared with other pyrazole derivatives to predict potential differences in activity.

Table 3: Comparative Analysis of 1-{5-nitro-2-thienyl}-1H-pyrazole with Other Pyrazole Derivatives

Compound TypeStructural DifferencesPredicted Impact on Activity
1,3-diphenyl-1H-pyrazolesPhenyl vs. nitro-thiophene at N1Potentially enhanced antimicrobial activity due to nitro group
3,5-diaryl pyrazolesDifferent substitution patternPossibly different selectivity for inflammatory targets
Pyrazole-5-carbohydrazidesAdditional functional groupsMay exhibit different anticancer mechanism
1-acetyl-pyrazolesAcetyl vs. nitro-thiophene at N1Likely different metabolic stability profile

Research by Xia et al. suggests that pyrazole derivatives with log P values in the range of 3.12–4.94 show enhanced inhibitory effects on the growth of certain cancer cell lines . The predicted log P value of 1-{5-nitro-2-thienyl}-1H-pyrazole would likely fall within this range, suggesting potential anticancer activity.

Analytical Methods for Characterization

Spectroscopic Methods

The characterization of 1-{5-nitro-2-thienyl}-1H-pyrazole would typically involve several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    Based on similar compounds, the 1H NMR spectrum would likely show distinctive signals for the pyrazole protons at positions 3, 4, and 5, as well as the thiophene protons. The literature reports pyrazole compounds with signals around δ 6.39 ppm for pyrazolyl-H and signals in the range of δ 7.23-7.72 ppm for aromatic protons .

  • Infrared (IR) Spectroscopy:
    The IR spectrum would likely show characteristic bands for:

    • C=C stretching vibrations of aromatic rings (1400-1600 cm⁻¹)

    • N-H stretching (if applicable)

    • Nitro group stretching vibrations (asymmetric around 1520-1550 cm⁻¹ and symmetric around 1345-1385 cm⁻¹)

    • C-S stretching from the thiophene ring

  • Mass Spectrometry:
    Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns specific to the structure. Similar compounds have shown molecular ion peaks corresponding to their molecular weights with high intensity .

Chromatographic Analysis

Chromatographic methods would be valuable for analyzing the purity and identity of 1-{5-nitro-2-thienyl}-1H-pyrazole:

  • High-Performance Liquid Chromatography (HPLC):
    HPLC with UV detection would be suitable for both analytical and preparative purposes, taking advantage of the compound's likely strong UV absorption due to its aromatic and conjugated structure.

  • Thin-Layer Chromatography (TLC):
    TLC would provide a simple method for monitoring reaction progress during synthesis and initial purity assessment, with visualization possible under UV light due to the compound's likely fluorescence properties.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound has sufficient volatility, GC-MS could provide both separation and structural identification in a single analysis.

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